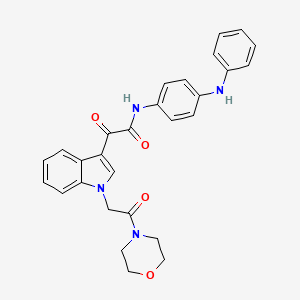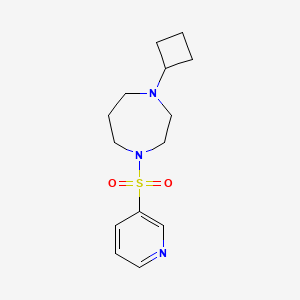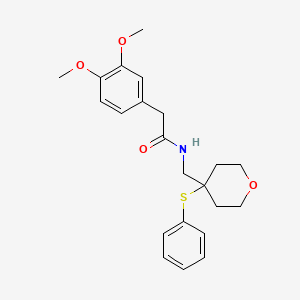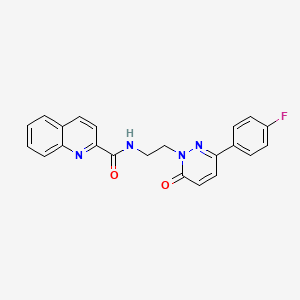
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide” is a chemical compound with the molecular formula C22H17FN4O2 and a molecular weight of 388.4. It is a derivative of quinoline, a class of compounds that have been found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents .
Synthesis Analysis
The synthesis of quinoline-based heterocyclic derivatives, including this compound, involves the modification of the quinolone scaffold by inserting other heterocycle moieties such as triazole and thiadiazole . The newly synthesized derivatives have been obtained in good yields ranging from 65 to 80% .Molecular Structure Analysis
The molecular structure of this compound has been identified using spectroscopic analysis including NMR, FT-IR, and mass techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the modification of the quinolone scaffold by inserting other heterocycle moieties . This leads to the enhancement of the bioactivity of the synthesized compounds .Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
The development of novel quinoline-2-carboxamide derivatives, including those fluorinated on the phenyl ring, has been explored for their potential as radioligands for positron emission tomography (PET) imaging. Specifically, these compounds have been investigated for their ability to bind to peripheral benzodiazepine type receptors (PBR) in vivo, which can be utilized for the noninvasive assessment of PBR distribution and density in various tissues. High specificity and binding affinity to PBR have been demonstrated, indicating their promise for PET imaging applications (Matarrese et al., 2001).
Fluorescent Probe Development
Research into quinoline derivatives has also led to the creation of new classes of fluorophores. These compounds, such as indolizino[3,2-c]quinolines, have been synthesized through innovative methods and show unique and desirable optical properties. They hold potential for use as fluorescent probes in aqueous systems, indicating their applicability in biomedical research for studying various biological processes (Park et al., 2015).
Anticancer Compound Synthesis
Additionally, the synthesis of quinoline-2-carboxamide derivatives has been explored for their potential anticancer properties. These compounds have been evaluated for their cytotoxic activity against various carcinoma cell lines, demonstrating significant anticancer activity. This research contributes to the development of new therapeutic agents targeting cancer, showcasing the versatile application of quinoline-2-carboxamide derivatives in oncology (Bhatt et al., 2015).
Antibacterial Agent Synthesis
Quinoline-2-carboxamide derivatives have also been synthesized for their potential use as antibacterial agents. Studies have shown that these compounds possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This research is crucial for the development of new antibiotics in response to the growing issue of antibiotic resistance (Sheu et al., 1998).
Propiedades
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-17-8-5-16(6-9-17)19-11-12-21(28)27(26-19)14-13-24-22(29)20-10-7-15-3-1-2-4-18(15)25-20/h1-12H,13-14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYCZFISBLUZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2439592.png)
![diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2439596.png)
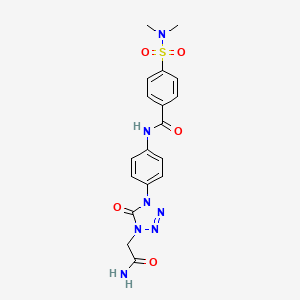
![9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine](/img/structure/B2439598.png)
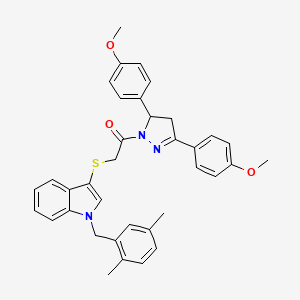
![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)
![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)
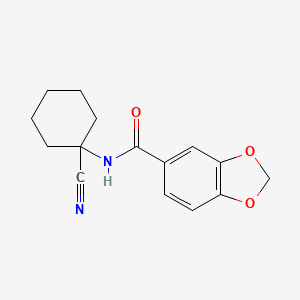
![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)
